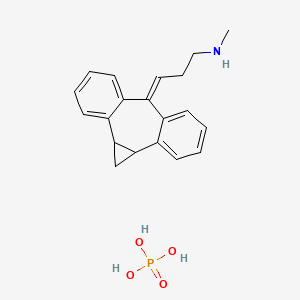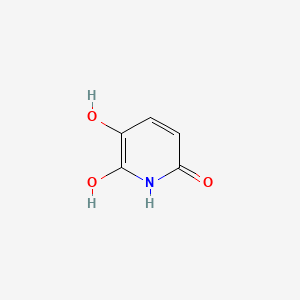
Octriptyline phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octriptyline Phosphate: is a tricyclic antidepressant that was never marketedThis compound is known for its potential therapeutic effects, although it has not been widely studied or used in clinical practice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octriptyline Phosphate involves several steps, starting from the basic chemical structure of dibenzocycloheptene. The process typically includes the following steps:
Formation of the Dibenzocycloheptene Core: This involves the cyclization of appropriate precursors to form the tricyclic core structure.
Introduction of Functional Groups: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This would include precise control of temperature, pressure, and pH, as well as the use of catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Octriptyline Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
Scientific Research Applications
Chemistry: Octriptyline Phosphate is used in research to study the chemical properties and reactivity of tricyclic antidepressants. It serves as a model compound for understanding the synthesis and reactions of similar compounds.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It is also used to investigate the mechanisms of action of tricyclic antidepressants.
Medicine: Although not marketed, this compound is studied for its potential therapeutic effects in treating depression and other mood disorders. Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new antidepressants. It is also used in quality control and analytical testing to ensure the purity and efficacy of related compounds .
Mechanism of Action
Octriptyline Phosphate exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic clefts of the brain, enhancing their mood-stabilizing effects. The compound interacts with various molecular targets, including neurotransmitter transporters and receptors, to modulate neuronal activity and improve mood .
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a similar chemical structure and mechanism of action.
Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Uniqueness: Octriptyline Phosphate is unique in its specific chemical structure and potential therapeutic effects. While it shares similarities with other tricyclic antidepressants, its distinct molecular configuration may result in different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C20H24NO4P |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine;phosphoric acid |
InChI |
InChI=1S/C20H21N.H3O4P/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18;1-5(2,3)4/h2-5,7-11,19-21H,6,12-13H2,1H3;(H3,1,2,3,4) |
InChI Key |
VZQRTFPDLVFLMB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41.OP(=O)(O)O |
Synonyms |
octriptyline phosphate SC 27123 SC-27123 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide](/img/structure/B1195506.png)
![Methyl 14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1195507.png)






